molecular formula C14H22N2O2 B11801760 Methyl 6-(dipropylamino)-2-methylnicotinate

Methyl 6-(dipropylamino)-2-methylnicotinate

Cat. No.: B11801760
M. Wt: 250.34 g/mol
InChI Key: VVZSHSOVYQPEBS-UHFFFAOYSA-N
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Description

Methyl 6-(dipropylamino)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl group at the 2-position and a dipropylamino group at the 6-position of the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dipropylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with dipropylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dipropylamino)-2-methylnicotinate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted nicotinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-(dipropylamino)-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(dipropylamino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(diethylamino)-2-methylnicotinate
  • Methyl 6-(dimethylamino)-2-methylnicotinate
  • Methyl 6-(dibutylamino)-2-methylnicotinate

Uniqueness

Methyl 6-(dipropylamino)-2-methylnicotinate is unique due to the presence of the dipropylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, which influence its reactivity and interactions with molecular targets.

Biological Activity

Methyl 6-(dipropylamino)-2-methylnicotinate is a compound derived from nicotinic acid, notable for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and highlighting its interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C15H22N2O2
  • Structural Features : The compound features a methyl group at the 2-position and a dipropylamino group at the 6-position of the nicotinic acid backbone. These modifications enhance its binding affinity to biological targets, influencing various biochemical pathways.

Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating their activity. The presence of the dipropylamino group is believed to facilitate binding to active sites, thereby influencing enzymatic functions and receptor signaling pathways.

Enzymatic Modulation

Studies have demonstrated that this compound can modulate enzymatic activities, which is critical for its therapeutic potential. For instance:

  • It may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.
  • Further research is needed to elucidate the specific interactions and mechanisms underlying these effects.

Therapeutic Applications

The biological activity of this compound suggests potential applications in treating various conditions:

In Vitro Studies

In vitro experiments have shown promising results regarding the compound's biological activity:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties, suggesting that this compound could be effective against certain bacterial strains .
  • Cytotoxicity Assays : Cytotoxicity studies indicate that this compound may selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound exhibits unique properties compared to other nicotinic acid derivatives. Table 1 summarizes key findings from various studies comparing structural analogs:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundModerate enzyme modulationTBDPotential for cancer treatment
Methyl NicotinateAntimicrobial10-20Less selective than dipropyl derivative
Ethyl 6-MethoxynicotinateAntitubercular0.98-3.9Enhanced activity over unsubstituted analogs

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

methyl 6-(dipropylamino)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-5-9-16(10-6-2)13-8-7-12(11(3)15-13)14(17)18-4/h7-8H,5-6,9-10H2,1-4H3

InChI Key

VVZSHSOVYQPEBS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=C(C=C1)C(=O)OC)C

Origin of Product

United States

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